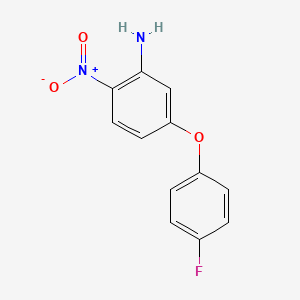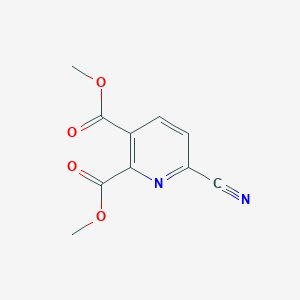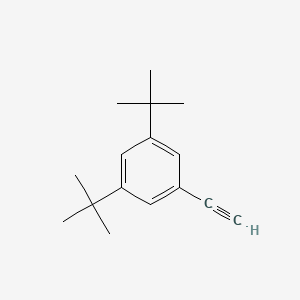
Tert-butyl 4-((3,4-dichlorophenyl)carbamoyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-((3,4-dichlorophenyl)carbamoyl)piperidine-1-carboxylate is a synthetic organic compound known for its diverse applications in chemical and pharmaceutical research. This compound is characterized by its piperidine ring structure, which is substituted with a tert-butyl carbamate group and a 3,4-dichlorophenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3,4-dichloroaniline. The process generally follows these steps:
Formation of the Piperidine Intermediate: The piperidine ring is first functionalized to introduce the necessary reactive sites.
Carbamoylation: The intermediate is then reacted with tert-butyl chloroformate under basic conditions to form the tert-butyl carbamate group.
Coupling with 3,4-Dichloroaniline: Finally, the compound is coupled with 3,4-dichloroaniline to introduce the dichlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Tert-butyl 4-((3,4-dichlorophenyl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or deaminated products.
科学的研究の応用
Tert-butyl 4-((3,4-dichlorophenyl)carbamoyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of tert-butyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Tert-butyl 4-anilinopiperidine-1-carboxylate: Similar in structure but lacks the dichlorophenyl group.
Tert-butyl 4-(4-aminomethylphenyl)piperidine-1-carboxylate: Contains an aminomethylphenyl group instead of the dichlorophenyl group.
Tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: Features a dimethylaminoacryloyl group.
Uniqueness
The presence of the 3,4-dichlorophenyl group in tert-butyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}piperidine-1-carboxylate imparts unique chemical and biological properties, distinguishing it from similar compounds. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various research applications.
特性
分子式 |
C17H22Cl2N2O3 |
|---|---|
分子量 |
373.3 g/mol |
IUPAC名 |
tert-butyl 4-[(3,4-dichlorophenyl)carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22Cl2N2O3/c1-17(2,3)24-16(23)21-8-6-11(7-9-21)15(22)20-12-4-5-13(18)14(19)10-12/h4-5,10-11H,6-9H2,1-3H3,(H,20,22) |
InChIキー |
OVGRYHWEGZVEBC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(2-Methoxyethoxy)-ethyl]-hydrazine](/img/structure/B8646040.png)





![(2,2,6-Trimethyl-bicyclo[4.1.0]hept-1-yl)-methanol](/img/structure/B8646092.png)



![1-[(4-Chlorophenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8646118.png)

